(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride
CAS No.: 2309462-59-5
Cat. No.: VC6329874
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309462-59-5 |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 |
| IUPAC Name | (4-cyclopropyl-3-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)1-4-9(10)8-2-3-8;/h1,4-5,8H,2-3,6,12H2;1H |
| Standard InChI Key | SFOJEUCADFJJME-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(C=C(C=C2)CN)F.Cl |
Introduction
(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride is an organic compound classified as a primary amine. It features a cyclopropyl group attached to a 3-fluorophenyl ring, which enhances its reactivity and biological activity. The hydrochloride form of this compound improves its solubility and stability, making it suitable for various applications in scientific research and industry.
Synthesis and Reactivity
The synthesis of (4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride typically involves a series of steps optimized for high yield and purity. These processes often utilize specific catalysts and solvents, and large-scale synthesis may employ continuous flow reactors to enhance efficiency.
This compound exhibits typical reactivity associated with primary amines, including nucleophilic reactions. The choice of reagents and conditions significantly influences the yield and nature of the products formed from these reactions.
Mechanism of Action and Biological Activity
The mechanism of action for (4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The structural features provided by the cyclopropyl and fluorophenyl groups enhance binding affinity and specificity towards these targets.
This compound has been investigated for its role as a selective agonist for the 5-HT2C serotonin receptor, which is implicated in various neurological and psychiatric disorders, including depression and anxiety.
Applications in Scientific Research
(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride is a valuable tool in organic synthesis and pharmaceutical research. Its unique structure and properties make it suitable for advancing chemical sciences and exploring potential therapeutic applications.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as an intermediate due to its reactivity and structural features |
| Pharmaceutical Research | Investigated for its potential in treating mood disorders and other neurological conditions |
| Medicinal Chemistry | Explored for its selective agonist activity at the 5-HT2C receptor |
Comparison with Similar Compounds
(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride can be compared with similar compounds such as (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride, which has a different substitution pattern on the phenyl ring, and Cyclopropyl(3-fluoropyridin-2-yl)methanamine, which contains a pyridine ring instead of a phenyl ring.
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